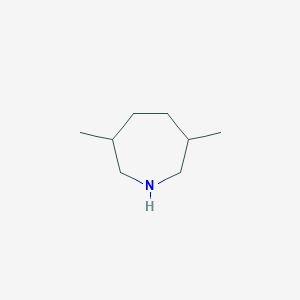
3,6-Dimethylazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dimethylazepane is an organic compound belonging to the class of azepanes, which are seven-membered nitrogen-containing heterocycles The presence of two methyl groups at the 3rd and 6th positions of the azepane ring distinguishes this compound from other azepane derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethylazepane can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,6-diaminohexane with acetone in the presence of a suitable catalyst can lead to the formation of this compound. The reaction typically requires heating and may be carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method could be the catalytic hydrogenation of a precursor compound, such as 3,6-dimethyl-1,6-diaminohexane, in the presence of a metal catalyst like palladium on carbon. This process can be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
3,6-Dimethylazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: The nitrogen atom in the azepane ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., palladium on carbon) is a typical method.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of N-substituted azepane derivatives.
科学的研究の応用
3,6-Dimethylazepane has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound may be investigated for its potential biological activity, including antimicrobial or antiviral properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: this compound can be used as an intermediate in the production of specialty chemicals, polymers, and other industrial products.
作用機序
The mechanism of action of 3,6-Dimethylazepane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.
類似化合物との比較
Similar Compounds
Azepane: The parent compound without methyl substitutions.
3-Methylazepane: A derivative with a single methyl group at the 3rd position.
6-Methylazepane: A derivative with a single methyl group at the 6th position.
Uniqueness
3,6-Dimethylazepane is unique due to the presence of two methyl groups, which can influence its chemical reactivity, physical properties, and potential applications. The steric and electronic effects of the methyl groups can lead to differences in reaction outcomes and biological activity compared to other azepane derivatives.
特性
CAS番号 |
55650-67-4 |
|---|---|
分子式 |
C8H17N |
分子量 |
127.23 g/mol |
IUPAC名 |
3,6-dimethylazepane |
InChI |
InChI=1S/C8H17N/c1-7-3-4-8(2)6-9-5-7/h7-9H,3-6H2,1-2H3 |
InChIキー |
LKHYLIILDFDDHW-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(CNC1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(Methylsulfanyl)propyl]octadeca-9,12-dienamide](/img/structure/B14633513.png)
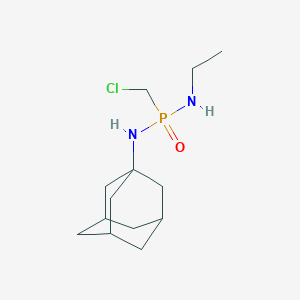
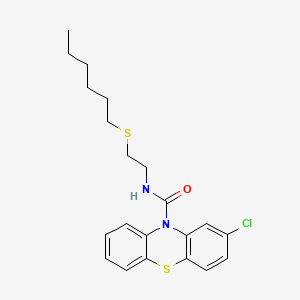
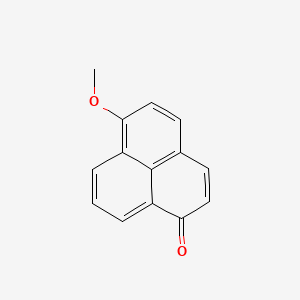

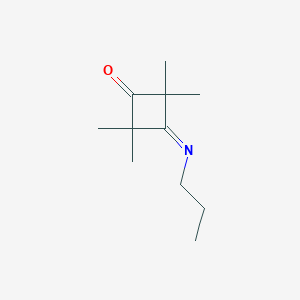
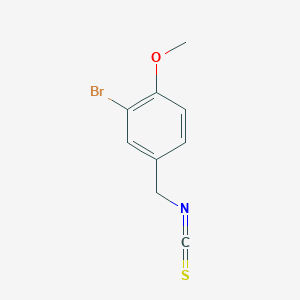
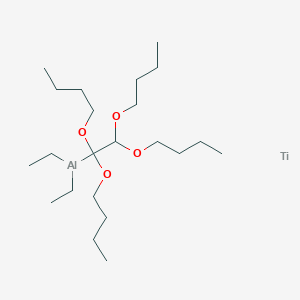
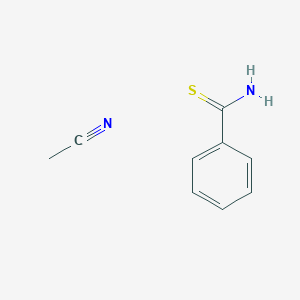
![6-[(Hexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14633554.png)



